molecular formula C25H30N4O7 B1384631 N-Boc-Fmoc L-Canavanine CAS No. 190723-97-8

N-Boc-Fmoc L-Canavanine

Cat. No. B1384631
CAS RN: 190723-97-8
M. Wt: 498.5 g/mol
InChI Key: LVXQFUWRYAPEFA-FQEVSTJZSA-N
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Description

Synthesis Analysis

“N-Boc-Fmoc L-Canavanine” is synthesized through a multi-step synthetic route that involves the protection of the amino and carboxy terminals, followed by the formation of peptide bonds. The synthesis can be achieved through solid-phase peptide synthesis or solution-phase synthesis.


Molecular Structure Analysis

“N-Boc-Fmoc L-Canavanine” has a molecular weight of 498.5 . Its molecular formula is C25H30N4O7 .


Chemical Reactions Analysis

The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to strong base .


Physical And Chemical Properties Analysis

“N-Boc-Fmoc L-Canavanine” appears as a white crystalline powder . It has a melting point of 130 - 148 °C . It is soluble in common organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane but insoluble in water.

Scientific Research Applications

Protein Synthesis Disruption

N-Boc-Fmoc L-Canavanine: is an analog of the amino acid arginine and can be incorporated into proteins in place of arginine. This incorporation disrupts normal protein synthesis, leading to the formation of dysfunctional proteins . This property is particularly useful in studying the effects of protein malfunction in various biological systems.

Allelopathic Studies

As a potent allelochemical, N-Boc-Fmoc L-Canavanine has been used to study plant-plant interactions. It inhibits the growth of competing plants by interfering with their normal physiological processes . This application is significant in understanding ecological balances and could have implications for agricultural practices.

Anticancer Research

N-Boc-Fmoc L-Canavanine: has shown potential as an anticancer agent. Its ability to be incorporated into proteins instead of arginine can lead to the synthesis of non-functional proteins in cancer cells, thereby inhibiting their growth and proliferation . This application is promising for developing new cancer therapies.

Modulation of Polyamine Metabolism

The compound has been used to study the regulation of polyamine metabolism in plants. Polyamines are critical for cell growth and differentiation, and N-Boc-Fmoc L-Canavanine can disrupt this process, providing insights into the role of polyamines in plant development .

Nitric Oxide (NO) Production Studies

N-Boc-Fmoc L-Canavanine: has been utilized to investigate the production of reactive nitrogen species, including nitric oxide, in plants. This research is important for understanding the stress responses in plants and how they manage biotic and abiotic stressors .

Peptide Synthesis

In synthetic organic chemistry, N-Boc-Fmoc L-Canavanine allows for the incorporation of canavanine into peptides during solid-phase peptide synthesis (SPPS). This is particularly useful for creating peptides that are resistant to cleavage by certain enzymes, such as arginases, which can be valuable in studying protein function and enzyme resistance.

Green Chemistry Applications

The Boc group, part of the N-Boc-Fmoc L-Canavanine , is widely used in peptide synthesis. Recent advancements have focused on developing more sustainable and environmentally friendly methods for Boc deprotection, which is a crucial step in peptide synthesis. These methods aim to reduce the use of harmful solvents and high temperatures, making the process cleaner and more efficient .

Radiosensitization in Cancer Therapy

Research has explored the co-application of canavanine with other treatments, such as irradiation, to enhance the therapeutic effects against cancer. The combination of canavanine with arginine deficiency has shown a synergistic impact on the radioresponse, potentially offering a new approach to cancer treatment .

properties

IUPAC Name

(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXQFUWRYAPEFA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-Fmoc L-Canavanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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